

An In-depth Technical Guide to the Chemical Structure and Properties of Propynol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propynol*

Cat. No.: *B8291554*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental protocols related to **propynol**. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this versatile chemical compound is essential.

Chemical Structure and Identification

Propynol, a three-carbon alcohol containing a carbon-carbon triple bond, exists as two constitutional isomers: prop-2-yn-1-ol and prop-1-yn-1-ol. Prop-2-yn-1-ol, commonly known as propargyl alcohol, is the more stable and widely utilized of the two.

Table 1: Chemical Identification of **Propynol** Isomers

Property	Prop-2-yn-1-ol	Prop-1-yn-1-ol
IUPAC Name	prop-2-yn-1-ol	prop-1-yn-1-ol
Common Name	Propargyl alcohol	1-Propynol
CAS Number	107-19-7[1]	6175-54-8
Molecular Formula	C ₃ H ₄ O	C ₃ H ₄ O
SMILES String	C#CCO[2]	CC#CO
InChI Key	TVDSBUOJIPERQY- UHFFFAOYSA-N[2]	FWLKYEAOOIPJRL- UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of the two **propynol** isomers differ significantly due to the position of the triple bond and hydroxyl group.

Table 2: Physicochemical Properties of **Propynol** Isomers

Property	Prop-2-yn-1-ol	Prop-1-yn-1-ol (Computed)
Molecular Weight (g/mol)	56.06[1]	56.06
Appearance	Colorless to straw-colored liquid[3]	-
Odor	Geranium-like[3]	-
Boiling Point (°C)	114-115[4]	-
Melting Point (°C)	-51 to -48	-
Density (g/cm ³)	0.9715	-
pKa	13.6[5]	-
Solubility in Water	Miscible	-
Vapor Pressure (mmHg at 20°C)	12	-
Flash Point (°C)	33	-

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **propynol** isomers.

Table 3: Key Spectroscopic Data for Prop-2-yn-1-ol

Spectroscopic Technique	Key Peaks / Signals
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.29 (d, 2H, CH ₂), 2.51 (t, 1H, C≡CH), 2.10 (br s, 1H, OH)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 82.5 (C≡CH), 74.8 (C≡CH), 51.5 (CH ₂ OH)[4]
IR (neat, cm ⁻¹)	3300-3400 (O-H stretch, broad), 3290 (≡C-H stretch), 2120 (C≡C stretch, weak), 1020 (C-O stretch)
Mass Spectrometry (EI, m/z)	56 (M ⁺), 55, 39, 29

Experimental Protocols

Synthesis of Prop-2-yn-1-ol (Propargyl Alcohol)

Prop-2-yn-1-ol is commercially produced by the copper-catalyzed reaction of acetylene with formaldehyde. A general laboratory-scale synthesis is outlined below.

Protocol 4.1.1: Synthesis of Prop-2-yn-1-ol

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
- **Catalyst Preparation:** To the flask, add copper(I) chloride (5 mol%) and an amine base such as triethylamine in a suitable solvent like dioxane.
- **Reaction:** Cool the mixture in an ice bath and bubble acetylene gas through the solution while slowly adding a solution of formaldehyde (1.0 equivalent) in the same solvent.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by fractional distillation to obtain pure prop-2-yn-1-ol.

Meyer-Schuster Rearrangement of Propargyl Alcohol

This reaction converts propargyl alcohols into α,β -unsaturated carbonyl compounds.

Protocol 4.2.1: Meyer-Schuster Rearrangement^{[4][6]}

- **Reaction Setup:** To a round-bottom flask containing a magnetic stir bar, add the propargylic alcohol (1.0 mmol) and technical grade toluene (1.0 mL).

- **Catalyst Addition:** Add an aqueous solution of hypophosphorus acid (50 wt%, 5-10 mol%).
- **Reaction Conditions:** Stir the reaction mixture at 90-110 °C for 18 hours.
- **Quenching:** Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the mixture with ethyl acetate.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting α,β -unsaturated carbonyl compound by column chromatography on silica gel.

Halogenation of Propargyl Alcohol

This protocol describes the synthesis of α -haloenones from propargyl alcohols.

Protocol 4.3.1: Electrophilic Halogenation[7][8]

- **Reaction Setup:** In a round-bottom flask, dissolve the propargylic alcohol in a suitable solvent such as dichloromethane or toluene.
- **Reagent Addition:** Add a halonium ion-producing reagent (e.g., N-iodosuccinimide (NIS) for iodination, N-bromosuccinimide (NBS) for bromination).
- **Catalyst (if required):** For certain substrates, a catalyst such as a gold(I) complex may be added.
- **Reaction Conditions:** Stir the reaction at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.
- **Work-up:** Quench the reaction with an aqueous solution of sodium thiosulfate (for iodination/bromination).
- **Extraction and Purification:** Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Spectroscopic Analysis

Protocol 4.4.1: NMR Spectroscopy[9][10]

- **Sample Preparation:** Dissolve 5-10 mg of the **propynol** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using typical parameters such as a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 4.4.2: FTIR Spectroscopy[4]

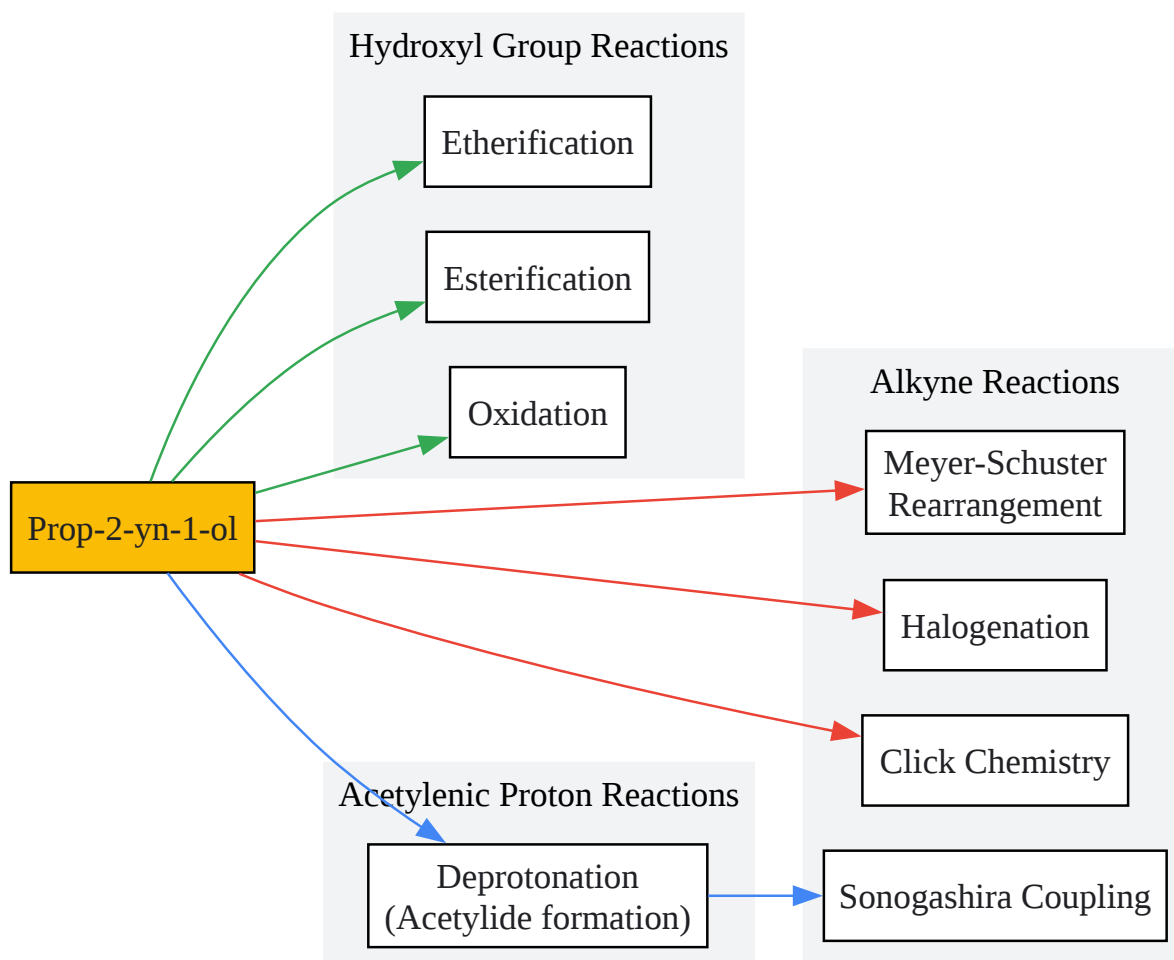
- **Sample Preparation:** For a neat liquid sample, place a drop of the liquid between two KBr or NaCl plates.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .
- **Background Correction:** Record a background spectrum and subtract it from the sample spectrum.

Protocol 4.4.3: Mass Spectrometry[9]

- **Sample Introduction:** Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Analysis:** The mass analyzer separates ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Chemical Reactivity and Signaling Pathways

Prop-2-yn-1-ol is a versatile building block in organic synthesis due to its three reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the terminal acetylenic proton.

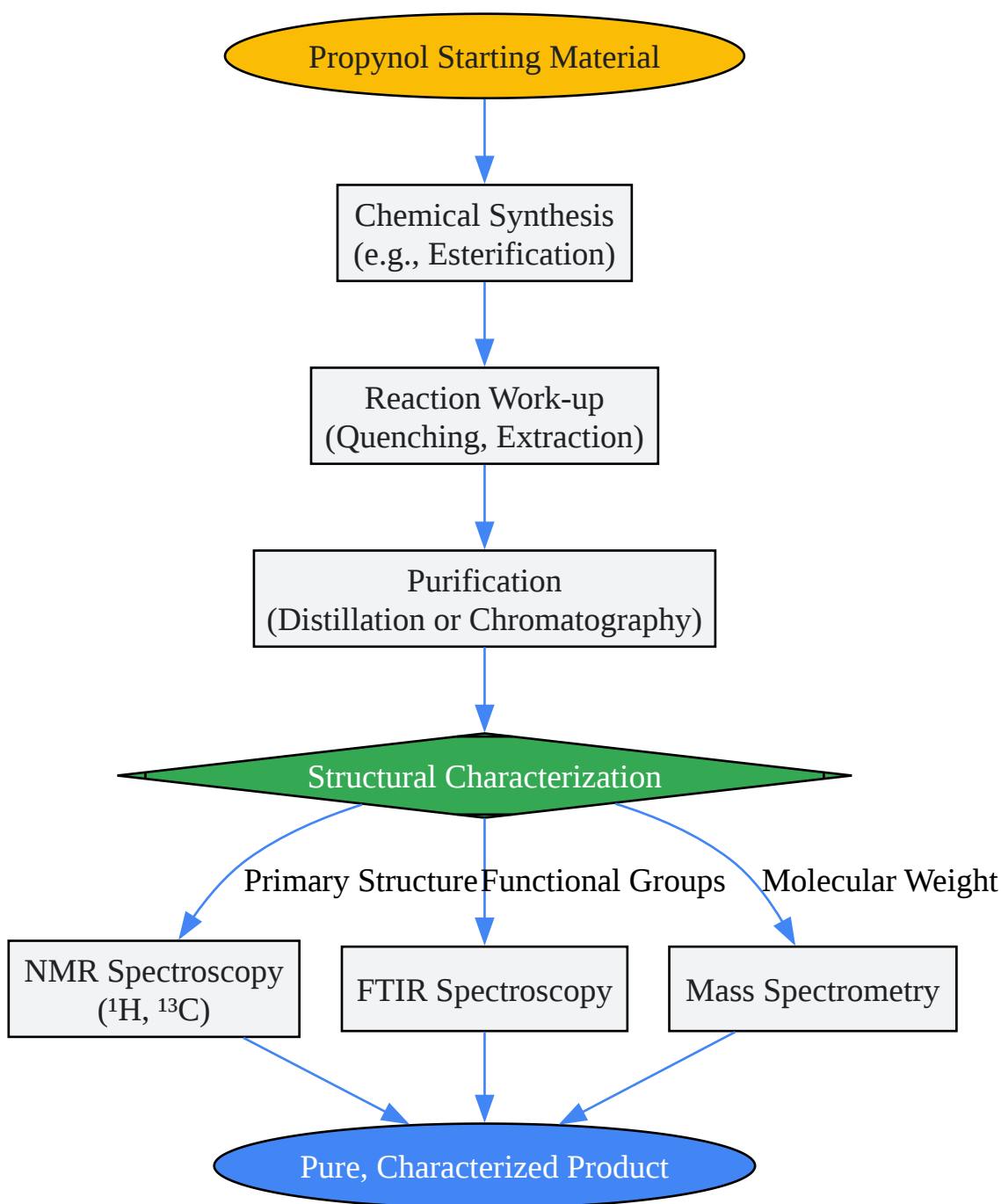


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Caption: Reactivity of Prop-2-yn-1-ol.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of a derivative from **propynol** is depicted below.



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Caption: General experimental workflow.

Safety and Handling

Propargyl alcohol is a flammable, toxic, and corrosive liquid.^[11] It is crucial to handle this chemical with appropriate safety precautions.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[11]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
- In case of exposure:
 - Skin contact: Immediately wash the affected area with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

This guide provides a foundational understanding of **propynol** for scientific professionals. For more specific applications and advanced protocols, consulting peer-reviewed literature is recommended.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Propynol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8291554#propynol-chemical-structure-and-properties]

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